molecular formula C16H16N6OS B2581036 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 868967-13-9

2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2581036
CAS No.: 868967-13-9
M. Wt: 340.41
InChI Key: IXMWSMHTROSMKR-UHFFFAOYSA-N
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Description

2-{[3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. As a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, this compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities . The molecular structure incorporates a pyridine-substituted triazolopyridazine core linked via a sulfanyl bridge to a pyrrolidin-1-yl ethanone moiety. This specific architecture suggests potential for the molecule to act as a multi-dentate ligand or to engage in receptor-ligand interactions, making it a valuable candidate for drug discovery programs . Triazolopyridazine derivatives have been extensively studied and identified as key pharmacophores in the development of therapeutic agents. Compounds within this structural family have demonstrated a range of potent biological effects, including serving as antagonists for various receptors (such as adenosine and serotonin receptors) , inhibitors of critical enzymes (like p38 Mitogen-Activated Protein Kinases and myeloperoxidase) , and showing potential antifungal and antibacterial properties . The presence of the pyrrolidine and pyridine rings in this particular molecule further enhances its potential to function as a kinase inhibitor or a chemosensor, given its ability to coordinate with metal ions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound in exploratory studies, including target identification, mechanism of action studies, and as a building block in the synthesis of more complex molecules for high-throughput screening.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(21-9-3-4-10-21)11-24-14-7-6-13-18-19-16(22(13)20-14)12-5-1-2-8-17-12/h1-2,5-8H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWSMHTROSMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed, which involve the use of enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production of this compound may leverage scalable and eco-friendly methods such as microwave irradiation, which offers advantages in terms of reaction time and yield. The use of mechanochemical methods has also been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazines exhibit significant anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial growth .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It may bind to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This property is particularly relevant in designing drugs targeting specific enzymes involved in disease processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, with findings suggesting that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is crucial for developing treatments for chronic inflammatory diseases .

Neuropharmacology

Recent studies have highlighted the neuropharmacological applications of compounds similar to 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one. They show promise in treating neurological disorders such as epilepsy and depression by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A study by Khaled et al. (2023) synthesized several derivatives based on the triazolo-pyridazine framework and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in bacterial cultures, suggesting strong antimicrobial properties that warrant further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves interactions with various molecular targets and pathways. For instance, it can form organosulphur radicals through interactions with thiols, which can then participate in redox reactions . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Substituents at Position 3 Substituents at Position 6/Linker Key Functional Groups
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Pyridin-2-yl Sulfanyl-ethanone-pyrrolidin-1-yl Pyridine, pyrrolidine, thioether
AZD5153 [1,2,4]triazolo[4,3-b]pyridazine 3-Methoxy Piperidyl-phenoxyethyl linker Methoxy, piperazine, phenoxy
BJ04583 [1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl Sulfanyl-ethanone-pyrrolidin-1-yl Methoxyphenyl, pyrrolidine
SCL-1 [1,2,4]triazolo[4,3-b]pyridazine Trifluoromethyl Piperidinyl-methanone linker Trifluoromethyl, piperidine

Key Observations :

  • AZD5153 replaces the pyridin-2-yl group with a methoxy group and uses a piperidyl-phenoxyethyl linker, optimizing it as a bivalent BET inhibitor . The absence of a sulfur linker may reduce metabolic instability compared to the target compound.
  • SCL-1 incorporates a trifluoromethyl group, improving metabolic stability and electron-withdrawing effects, but lacks the sulfur-containing linker .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Name/ID Melting Point (°C) Solubility Profile Evidence Source
Target Compound Not reported Moderate (predicted) -
E-4b 253–255 Low (crystalline in EtOH/DMF)
AZD5153 Not reported High (optimized for oral bioavailability)

Key Observations :

  • The target compound’s pyrrolidin-1-yl group likely improves aqueous solubility compared to E-4b, which has a benzoylamino group contributing to high crystallinity and lower solubility .
  • AZD5153’s piperazine and phenoxy groups enhance solubility, a design feature critical for its development as an oral BET inhibitor .

Key Observations :

  • The target compound’s sulfanyl-pyrrolidine moiety may favor interactions with cysteine-rich domains (e.g., kinases) or epigenetic readers, contrasting with AZD5153’s BET specificity .
  • Lin28-1632, another triazolopyridazine derivative, targets RNA-binding proteins, demonstrating the scaffold’s adaptability .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyridyl-triazolopyridazine intermediate with a pyrrolidinyl ethanone moiety via a sulfanyl linker. Key steps include:

  • Suzuki-Miyaura coupling for pyridyl group introduction (as seen in triazolopyridazine analogs) .
  • Thioether bond formation using thiophilic reagents (e.g., Lawesson’s reagent) under inert atmosphere .
    To optimize yields:
  • Use Pd(PPh₃)₄ with microwave-assisted heating (60–80°C) to reduce side reactions.
  • Monitor reaction progress via HPLC-MS to identify incomplete coupling or oxidation byproducts .

Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. To resolve:

  • Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, particularly around the sulfanyl and pyrrolidinyl groups .
  • Use DFT calculations to model energetically favorable conformers and compare with experimental NMR shifts .
  • Validate via single-crystal X-ray diffraction , prioritizing crystals grown from non-polar solvents (e.g., hexane/EtOAc) .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:
While specific hazard data for this compound is limited, analogous triazolopyridazines suggest:

  • PPE Requirements : Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritancy .
  • Storage : Under nitrogen at –20°C to prevent sulfanyl group oxidation .
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:
Focus on modifying key pharmacophores:

  • Pyridyl group substitutions : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to assess π-π stacking interactions .
  • Sulfanyl linker replacement : Compare with ether or amine analogs to evaluate hydrogen-bonding capacity .
  • Pyrrolidinyl ring modifications : Test sp³/sp² hybridization effects via ring-opening or N-alkylation .
    Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate structural changes with activity .

Basic Question: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/H2O + 0.1% TFA) to detect impurities >0.1% .
  • HRMS : Confirm molecular ion ([M+H]+) with ≤3 ppm mass error .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How can solvent-dependent solubility challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Test DMSO/PEG 400 (1:4 v/v) for aqueous compatibility .
  • Salt formation : Screen with HCl or sodium citrate to enhance hydrophilicity .
  • Nanoparticle formulation : Use PLGA encapsulation (10–20% loading) to improve bioavailability .

Advanced Question: What computational strategies predict metabolic stability of this compound?

Methodological Answer:

  • CYP450 metabolism prediction : Use SwissADME to identify vulnerable sites (e.g., pyrrolidinyl N-oxidation) .
  • MD Simulations : Run 100-ns trajectories in explicit liver microsome models to assess sulfanyl group lability .
  • Validate with in vitro microsomal assays (human hepatocytes) and LC-MS/MS metabolite profiling .

Basic Question: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency .
  • Solvent optimization : Replace DMF with DMAc to reduce carbamate byproducts .
  • Temperature control : Lower reaction temperature to 50°C if decomposition is observed via TLC .

Advanced Question: How to design a QSAR model for this compound’s analogs?

Methodological Answer:

  • Descriptor selection : Include topological polar surface area (TPSA), logP, and Hammett constants for substituents .
  • Training set : Curate 20–30 analogs with measured IC50 values against a target (e.g., kinase inhibition) .
  • Validation : Apply leave-one-out cross-validation and compare RMSE values (<0.5 log units) .

Basic Question: How to compare this compound’s reactivity with structural analogs?

Methodological Answer:

  • Electrochemical profiling : Use cyclic voltammetry to compare sulfanyl group oxidation potentials .
  • Nucleophilic substitution assays : React with MeI in DMF to quantify thioether vs. triazole reactivity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability relative to pyridazine or triazole analogs .

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